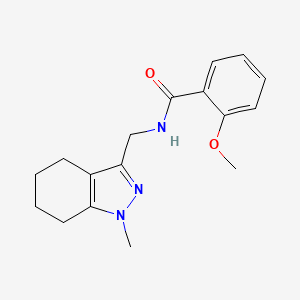

2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-20-15-9-5-3-7-12(15)14(19-20)11-18-17(21)13-8-4-6-10-16(13)22-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOTBJEQPLFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves several steps:

Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.

Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the benzamide.

Coupling Reaction: The final step involves coupling the indazole derivative with the methoxybenzamide through a methyl linkage, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding 2-methoxybenzoic acid and the corresponding amine derivative (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine.

Reaction Conditions

| Condition | Reagents | Temperature | Outcome |

|---|---|---|---|

| Acidic | HCl (6M) | Reflux (110°C) | Cleavage to carboxylic acid and ammonium salt |

| Basic | NaOH (2M) | 80°C | Formation of sodium carboxylate and free amine |

This reaction is critical for derivatization studies or metabolite identification in pharmacological research.

Electrophilic Aromatic Substitution (EAS)

The methoxy group on the benzamide ring activates the aromatic ring toward electrophilic substitution. Predominant reactivity occurs at the para position (C5) relative to the methoxy group (C2).

Example Reactions

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-2-methoxybenzamide derivative |

| Sulfonation | SO₃/H₂SO₄ | C5 | 5-Sulfo-2-methoxybenzamide derivative |

Steric hindrance from the adjacent amide group may reduce substitution at the ortho position (C3).

Functionalization of the Tetrahydroindazole Moiety

The tetrahydroindazole core exhibits reactivity typical of partially saturated heterocycles:

3.1. N-Methyl Group Reactions

The 1-methyl group on the indazole nitrogen can undergo demethylation under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), forming a secondary amine. This modification alters electronic properties and hydrogen-bonding capacity .

3.2. Hydrogenation/Dehydrogenation

The tetrahydroindazole’s saturated ring can undergo further hydrogenation (e.g., H₂/Pd-C) to form a fully saturated indoline analog or dehydrogenation (e.g., DDQ) to regenerate the aromatic indazole structure .

Catalytic Cross-Coupling Reactions

While the parent compound lacks halide substituents, halogenation (e.g., Br₂/Fe) at the benzamide’s C5 position enables Suzuki-Miyaura coupling with aryl boronic acids. This modification introduces diverse aryl groups for structure-activity relationship studies .

Example Pathway

-

Bromination: 2-Methoxybenzamide → 5-Bromo-2-methoxybenzamide

-

Coupling: Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid → 5-Aryl-2-methoxybenzamide

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with hydrolysis half-life >24 hours. Degradation accelerates in acidic (gastric) or basic (intestinal) conditions, relevant for oral drug delivery.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide exhibit promising anticancer properties. For instance, indazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives and tested their efficacy against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain indazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study:

A study highlighted the synthesis of a series of indazole-based compounds that showed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .

Neurological Applications

Indazole derivatives have been investigated for their potential neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds candidates for treating neurodegenerative diseases.

Case Study:

Research published in Neuropharmacology demonstrated that specific indazole derivatives could enhance cognitive function in animal models by modulating serotonin receptors and reducing oxidative stress .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the indazole moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Detailed Comparative Analysis

Structural Differences and Electronic Effects

- Methoxy vs. Cyano/Hydroxy Groups: The methoxy group in the target compound is electron-donating, enhancing aromatic ring stability and modulating lipophilicity compared to the electron-withdrawing cyano group in ’s anti-HIV analog . The hydroxy group in ’s compound enables metal coordination, a feature absent in the target compound .

- In contrast, ’s BTK inhibitor incorporates an imidazopyrazine ring, which may enhance kinase selectivity .

Analytical Characterization

- Spectroscopic Techniques : All compounds were characterized via NMR, IR, and mass spectrometry (e.g., –4, 7). X-ray crystallography () and software like SHELX () or WinGX () are critical for structural validation .

Biological Activity

2-Methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide, a compound featuring an indazole moiety, has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on recent studies and research findings.

Chemical Structure and Properties

The compound exhibits the following structural formula:

Key Properties:

- Molecular Weight: 258.32 g/mol

- LogP: 2.63 (indicating moderate lipophilicity)

- Solubility: Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit certain kinases and enzymes that are crucial for tumor growth and inflammation.

Key Mechanisms:

- Kinase Inhibition: The compound has demonstrated inhibitory effects on several kinases involved in cancer progression, including FGFR (Fibroblast Growth Factor Receptor) and ERK (Extracellular signal-Regulated Kinase) pathways .

- Antioxidant Activity: It exhibits antioxidant properties that may protect against oxidative stress in cells .

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels .

Antitumor Activity

Recent research indicates that this compound shows significant antitumor activity. A study reported an IC50 value of approximately 25 µM against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). This effect was quantified by measuring TNF-alpha and IL-6 levels, which were significantly lower in treated cells compared to controls .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that specific substitutions on the indazole ring significantly enhance biological activity. For instance:

- Methoxy Substitution at the para position increases lipophilicity and cellular uptake.

- Methyl Group at the indazole nitrogen enhances binding affinity to target proteins.

Q & A

Q. How to troubleshoot poor reproducibility in biological assays?

- Answer :

- Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers .

- Internal controls : Use staurosporine or DMSO controls in apoptosis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.